butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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Overview
Description
Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzoxazine ring fused with a carboxylate group, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the reaction of 2-aminophenol with butyl 2-bromoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds through an O-alkylation mechanism, followed by an intramolecular amidation to form the benzoxazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution. Major products formed from these reactions include hydroxylated derivatives, substituted benzoxazines, and other functionalized compounds.
Scientific Research Applications
Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a potassium channel activator, it binds to and opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent physiological effects . The compound’s anti-inflammatory activity is attributed to its inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: Contains a methyl group and exhibits different chemical properties.
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate: A structurally related compound with a pyran ring instead of a benzoxazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO4 |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
butyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-2-3-6-17-13(16)9-4-5-11-10(7-9)14-12(15)8-18-11/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
UKXNOXFSIUKURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2 |
Origin of Product |
United States |
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